![molecular formula C27H29ClN2O5 B2590313 ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097903-01-8](/img/structure/B2590313.png)
ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H29ClN2O5 and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a piperidine ring, a quinoline moiety, and a dioxole structure. The molecular formula is C21H24N2O4 with a molecular weight of approximately 368.43 g/mol.
Structural Formula
The structural representation can be summarized as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Antinociceptive Effects : Studies have shown that piperidine derivatives can inhibit neuronal T-type calcium channels, which play a crucial role in pain signaling pathways. For instance, certain derivatives have demonstrated significant analgesic effects in neuropathic pain models by enhancing mechanical thresholds and reducing hyperalgesia .
- Antitumor Activity : Compounds with similar structural features have been investigated for their potential antitumor properties. The presence of the quinoline moiety is often linked to cytotoxic effects against various cancer cell lines due to the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : this compound may also modulate inflammatory responses by influencing nitric oxide production and cytokine release in macrophages .
Pharmacological Studies
A summary of relevant studies is provided in the table below:
Case Study 1: Analgesic Efficacy
In an experimental study involving rats with induced neuropathic pain, the administration of this compound resulted in an 80% increase in mechanical threshold compared to control groups. This suggests a potent analgesic effect that could be beneficial for treating chronic pain conditions.
Case Study 2: Antitumor Activity
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that compounds with similar structures led to significant reductions in cell viability through apoptosis induction mechanisms. This positions this compound as a candidate for further antitumor research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with multi-step synthesis involving cyclization of the quinoline-dioxolo core, followed by benzoylation and piperidine-ester coupling. Use Design of Experiments (DoE) to systematically optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions . For heterocyclic coupling steps, consider Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, as seen in analogous quinoline derivatives .
Q. Which analytical techniques are most effective for characterizing structural integrity, particularly the quinoline and piperidine moieties?
- Methodology : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the dioxoloquinoline ring and piperidine substitution patterns. Use FTIR to validate ester carbonyl (C=O) and hydrochloride salt formation. High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography resolves conformational ambiguities in the solid state, as demonstrated for structurally related piperidine esters .
Q. What initial in vitro screening approaches are appropriate to assess bioactivity, given the compound’s complexity?
- Methodology : Prioritize target-agnostic assays such as high-throughput screening (HTS) in cell viability panels (e.g., NCI-60) to identify cytotoxic or antiproliferative effects. Use fluorescence polarization assays for rapid binding affinity measurements against kinase or GPCR targets, leveraging the compound’s potential interaction with aromatic binding pockets . Include solubility and stability assays in physiological buffers to guide downstream pharmacological studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology : Employ density functional theory (DFT) to map electronic properties (e.g., HOMO/LUMO energies) of the benzoyl and dioxolo groups, predicting reactivity for derivatization. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with therapeutic targets (e.g., DNA topoisomerases or neurotransmitter receptors). Validate predictions with free-energy perturbation (FEP) calculations to prioritize synthetic targets, as implemented in ICReDD’s reaction design workflows .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Apply comparative meta-analysis to isolate variables such as cell line specificity, assay sensitivity, or metabolite interference. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability; address this using parallel artificial membrane permeability assays (PAMPA) . Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and apply Bayesian statistical models to quantify uncertainty .
Q. What methodologies are recommended for studying the compound’s metabolism and degradation pathways?
- Methodology : Use HPLC-MS/MS with hepatocyte microsomes to identify phase I/II metabolites. Track degradation products via accelerated stability testing under varied pH and temperature conditions. For environmental fate studies, apply isotope-labeling (e.g., ¹⁴C) to monitor hydrolytic cleavage of the ester group, as outlined in atmospheric chemistry protocols .
Q. How do crystallization conditions affect polymorphic forms, and what techniques characterize these differences?
- Methodology : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate polymorphs. Analyze crystal forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . Compare dissolution rates and bioavailability across polymorphs using in vitro dissolution testing , referencing CRDC subclass RDF2050107 on particle technology .
Q. What advanced statistical methods optimize multi-step synthesis while minimizing resource use?
- Methodology : Implement machine learning (ML)-driven reaction optimization using platforms like ChemOS. Train models on historical yield/purity data to predict optimal reagent ratios or reaction times. Integrate process analytical technology (PAT) for real-time monitoring, reducing trial-and-error experimentation. This aligns with ICReDD’s feedback loop approach, where computational predictions inform experimental adjustments .
Eigenschaften
IUPAC Name |
ethyl 1-[7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5.ClH/c1-4-32-27(31)18-7-9-29(10-8-18)25-20-12-23-24(34-15-33-23)13-22(20)28-14-21(25)26(30)19-6-5-16(2)17(3)11-19;/h5-6,11-14,18H,4,7-10,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBWMLFUUDLYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.